molecular formula C8H10O4 B13110753 (R)-3-Methylcyclopent-1-ene-1,2-dicarboxylic acid

(R)-3-Methylcyclopent-1-ene-1,2-dicarboxylic acid

Katalognummer: B13110753
Molekulargewicht: 170.16 g/mol
InChI-Schlüssel: OEVBZISGAKURFA-SCSAIBSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3-Methylcyclopent-1-ene-1,2-dicarboxylic acid is an organic compound characterized by a cyclopentene ring substituted with a methyl group and two carboxylic acid groups The compound’s stereochemistry is denoted by the ® configuration, indicating the specific spatial arrangement of its atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Methylcyclopent-1-ene-1,2-dicarboxylic acid typically involves the following steps:

    Cyclopentene Formation: The initial step involves the formation of the cyclopentene ring. This can be achieved through cyclization reactions of suitable precursors.

    Methyl Group Introduction: The methyl group is introduced via alkylation reactions, where a methylating agent such as methyl iodide is used.

Industrial Production Methods

Industrial production of ®-3-Methylcyclopent-1-ene-1,2-dicarboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-Methylcyclopent-1-ene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products

    Oxidation Products: Ketones, aldehydes, or carboxylic acids.

    Reduction Products: Alcohols or alkanes.

    Substitution Products: Various substituted cyclopentene derivatives.

Wissenschaftliche Forschungsanwendungen

®-3-Methylcyclopent-1-ene-1,2-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of ®-3-Methylcyclopent-1-ene-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing its binding to enzymes or receptors. The cyclopentene ring and methyl group contribute to the compound’s overall conformation and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentene-1,2-dicarboxylic acid: Lacks the methyl group, resulting in different chemical properties.

    3-Methylcyclopentane-1,2-dicarboxylic acid: Saturated analog with different reactivity.

    Cyclopentene-1,2-dicarboxylic acid derivatives: Various derivatives with different substituents.

Uniqueness

®-3-Methylcyclopent-1-ene-1,2-dicarboxylic acid is unique due to its specific stereochemistry and the presence of both a methyl group and carboxylic acid groups on a cyclopentene ring. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C8H10O4

Molekulargewicht

170.16 g/mol

IUPAC-Name

(3R)-3-methylcyclopentene-1,2-dicarboxylic acid

InChI

InChI=1S/C8H10O4/c1-4-2-3-5(7(9)10)6(4)8(11)12/h4H,2-3H2,1H3,(H,9,10)(H,11,12)/t4-/m1/s1

InChI-Schlüssel

OEVBZISGAKURFA-SCSAIBSYSA-N

Isomerische SMILES

C[C@@H]1CCC(=C1C(=O)O)C(=O)O

Kanonische SMILES

CC1CCC(=C1C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.